molecular formula C9H12ClN3O B13251040 3-Chloro-6-(piperidin-3-yloxy)pyridazine

3-Chloro-6-(piperidin-3-yloxy)pyridazine

Cat. No.: B13251040
M. Wt: 213.66 g/mol
InChI Key: AFAQCDVDGPIHIZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-piperidinyloxy)-pyridazine is a heterocyclic organic compound that contains a pyridazine ring substituted with a chlorine atom and a piperidinyloxy group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3-piperidinyloxy)-pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Chlorination: Introduction of the chlorine atom at the 3-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Substitution with Piperidinyloxy Group: The final step involves the substitution of the chlorine atom with a piperidinyloxy group, which can be facilitated by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyloxy group.

    Reduction: Reduction reactions could potentially target the pyridazine ring or the piperidinyloxy group.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazines.

Scientific Research Applications

3-Chloro-6-(3-piperidinyloxy)-pyridazine may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-6-(3-piperidinyloxy)-pyridazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The piperidinyloxy group could play a role in binding to the target site, while the pyridazine ring might be involved in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(3-morpholinyl)-pyridazine: Similar structure but with a morpholine group instead of a piperidinyloxy group.

    3-Chloro-6-(3-pyrrolidinyl)-pyridazine: Contains a pyrrolidine group instead of a piperidinyloxy group.

Uniqueness

3-Chloro-6-(3-piperidinyloxy)-pyridazine is unique due to the presence of the piperidinyloxy group, which may confer distinct biological or chemical properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired activities.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

3-chloro-6-piperidin-3-yloxypyridazine

InChI

InChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7/h3-4,7,11H,1-2,5-6H2

InChI Key

AFAQCDVDGPIHIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NN=C(C=C2)Cl

Origin of Product

United States

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